1-(6,7-Dichloro-9-(1-methyl-1H-pyrazol-3-yl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-hydroxyethanone is a complex organic compound with significant biological activity. It is classified as a cyclic GMP-AMP synthase (cGAS) inhibitor, which plays a crucial role in the immune response by regulating the production of type I interferons. This compound is particularly noted for its potential therapeutic applications in treating autoimmune diseases associated with cGAS activity .
The compound is derived from a series of pyridoindole derivatives and has been documented in various patent filings and chemical databases, including PubChem and Google Patents . Its classification falls under the category of heterocyclic compounds, specifically those containing multiple nitrogen atoms within their ring structures.
The synthesis of 1-(6,7-Dichloro-9-(1-methyl-1H-pyrazol-3-yl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-hydroxyethanone involves several steps that typically include:
These steps may require optimization to achieve high yields and purity of the final product .
The molecular formula for 1-(6,7-Dichloro-9-(1-methyl-1H-pyrazol-3-yl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-hydroxyethanone is C17H16Cl2N4O2, with a molecular weight of approximately 379.24 g/mol. The structure features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its spatial arrangement .
The compound exhibits various chemical reactivity patterns typical of heterocyclic compounds. Key reactions include:
These reactions are critical for further modifications or derivatizations of the compound for enhanced biological activity or specificity .
The mechanism by which 1-(6,7-Dichloro-9-(1-methyl-1H-pyrazol-3-yl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-hydroxyethanone exerts its inhibitory effects on cGAS involves binding to the enzyme's active site. This binding disrupts the enzyme's ability to synthesize cyclic GMP-AMP from ATP and GTP, thereby inhibiting downstream signaling pathways that lead to interferon production. This action is particularly relevant in contexts where excessive interferon production contributes to autoimmune conditions .
The physical properties of this compound include:
Chemical properties include:
Quantitative data regarding melting point, boiling point, and specific reactivity profiles can be determined through experimental methods such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .
The primary application of 1-(6,7-Dichloro-9-(1-methyl-1H-pyrazol-3-yl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-hydroxyethanone lies in its role as a therapeutic agent targeting cGAS-related autoimmune diseases. Research indicates that it may be effective in modulating immune responses in conditions such as systemic lupus erythematosus and other inflammatory disorders . Additionally, its unique structural features make it a candidate for further exploration in drug discovery programs aimed at developing novel immunomodulatory therapies.
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2